7-Bromo-1,2-benzoxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,2-benzoxazol-5-ol is a chemical compound with the molecular formula C7H4BrNO2. It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 5th position of the benzoxazole ring.
Mechanism of Action
Target of Action
The primary target of 7-Bromo-1,2-benzoxazol-5-ol is the estrogen receptor-beta (ER-β) . ER-β is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in various physiological processes such as regulation of the endocrine pancreas, modulation of visceral pain, and stress response .
Mode of Action
This compound acts as a potent, selective agonist for ER-β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to ER-β and activates it, leading to a series of changes in the cell .
Biochemical Pathways
Given its role as an er-β agonist, it is likely to influence pathways related to estrogen signaling . These pathways have downstream effects on a variety of physiological processes, including those mentioned above.
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by ER-β . Its anxiolytic-like and antidepressant-like effects have been noted , suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ER-β may affect its ability to activate this receptor . Additionally, factors such as pH and temperature could potentially affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2-benzoxazol-5-ol typically involves the bromination of 1,2-benzoxazol-5-ol. One common method includes the reaction of 1,2-benzoxazol-5-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2-benzoxazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Reactions: Products include de-brominated benzoxazoles or reduced benzoxazole derivatives.
Scientific Research Applications
7-Bromo-1,2-benzoxazol-5-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1,2-benzoxazol-5-ol
- 7-Fluoro-1,2-benzoxazol-5-ol
- 7-Iodo-1,2-benzoxazol-5-ol
Comparison
7-Bromo-1,2-benzoxazol-5-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
IUPAC Name |
7-bromo-1,2-benzoxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-6-2-5(10)1-4-3-9-11-7(4)6/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYDZGZTDGOPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.